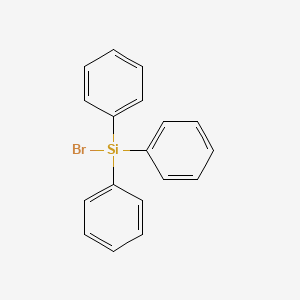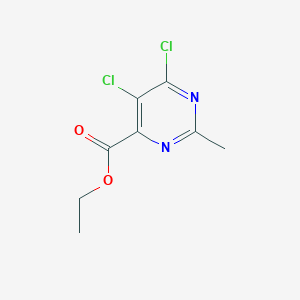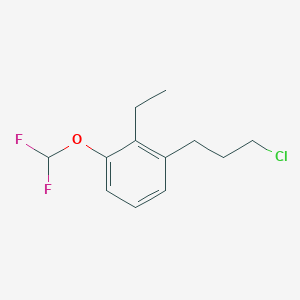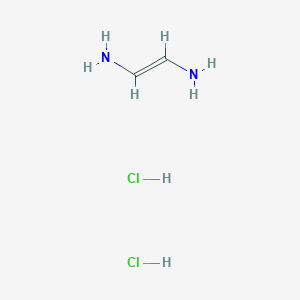![molecular formula C8H12O2 B14066085 1-Methyl-2-oxabicyclo[3.2.1]octan-3-one CAS No. 101581-02-6](/img/structure/B14066085.png)
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-oxabicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes an oxygen atom in its ring system
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one can be synthesized through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged center.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反応の分析
Types of Reactions
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2 are commonly used.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octanes .
科学的研究の応用
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 1-Methyl-2-oxabicyclo[3.2.1]octan-3-one exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring system and is used in drug discovery.
8-Oxabicyclo[3.2.1]octane: Similar structure but with different functional groups.
Uniqueness
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of atoms and the presence of a methyl group, which can influence its reactivity and interactions compared to other bicyclic compounds.
特性
CAS番号 |
101581-02-6 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
1-methyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-3-2-6(5-8)4-7(9)10-8/h6H,2-5H2,1H3 |
InChIキー |
XIWOFWUFUFBSQF-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1)CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)


![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)








